

# Application Note and Protocol: Dissolution Testing of Amlodipine Maleate Oral Dosage Forms

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## Compound of Interest

Compound Name: Amlodipine Maleate

Cat. No.: B1667248

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the in-vitro dissolution testing of **amlodipine maleate** oral dosage forms, ensuring quality control and bioequivalence assessment.

## Introduction

Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing valuable insights into the drug release characteristics and batch-to-batch consistency. For amlodipine, a long-acting calcium channel blocker, ensuring predictable dissolution is paramount for its therapeutic efficacy in the management of hypertension and angina. This document outlines a comprehensive protocol for the dissolution testing of **amlodipine maleate** tablets, drawing upon established pharmacopeial methods and scientific literature.

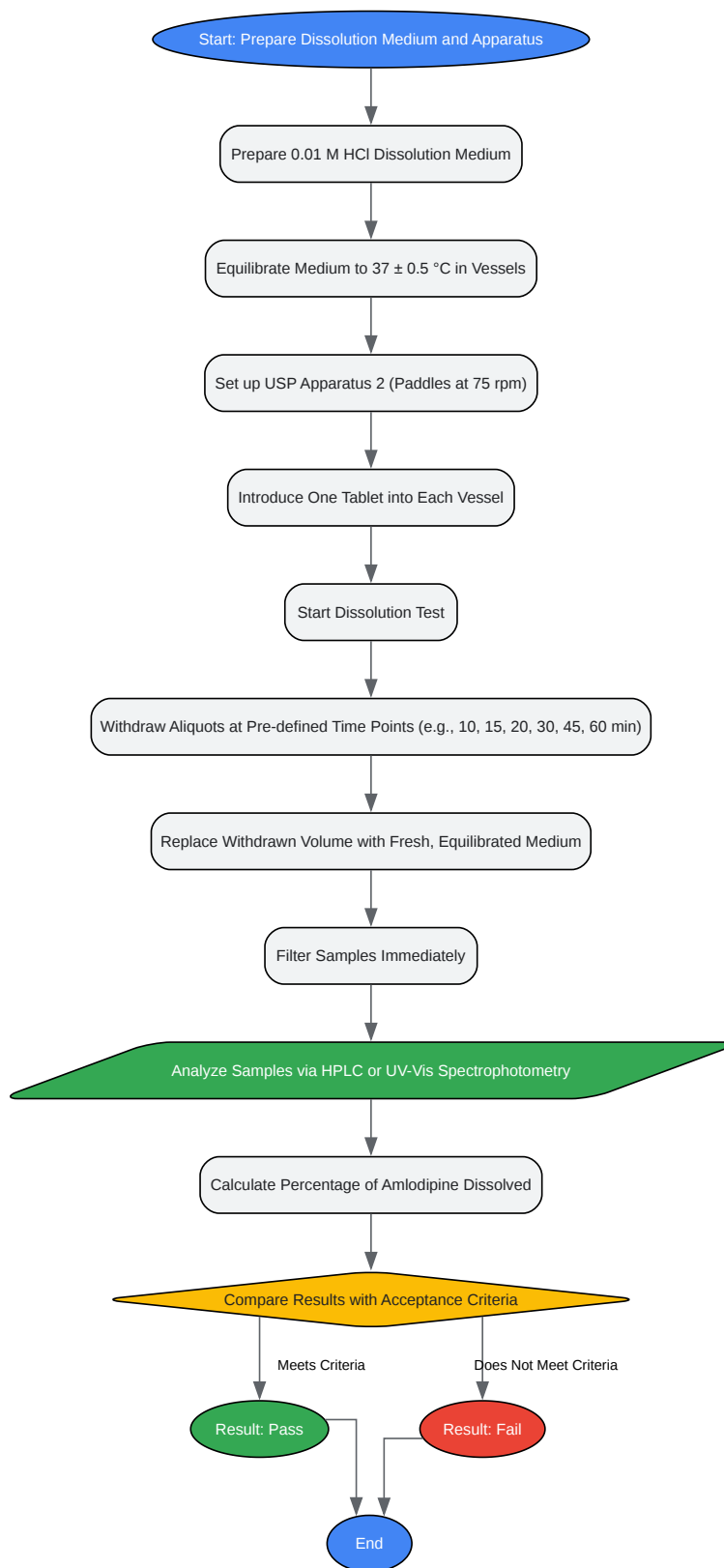
## Data Presentation: Dissolution Test Parameters

The following table summarizes the key parameters for conducting the dissolution testing of amlodipine oral dosage forms. These parameters are compiled from various sources, including the United States Pharmacopeia (USP) and relevant research studies.<sup>[1][2][3][4]</sup>

Parameter	Recommended Condition	Alternative/Variation
Apparatus	USP Apparatus 2 (Paddle)	USP Apparatus 1 (Basket) at 100 rpm[5]
Dissolution Medium	0.01 M Hydrochloric Acid (HCl)	Simulated Gastric Fluid (SGF, pH 1.2, without enzymes), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)
Volume of Medium	500 mL	900 mL
Temperature	37 ± 0.5 °C	-
Paddle Speed	75 rpm	50 rpm
Sampling Times	10, 15, 20, 30, 45, and 60 minutes	15, 30, and 45 minutes
Analytical Method	High-Performance Liquid Chromatography (HPLC)	UV-Vis Spectrophotometry at ~239 nm
Acceptance Criteria	Not less than 75% (Q) of the labeled amount of amlodipine is dissolved in 30 minutes. For biowaiver studies, ≥ 85% release in 15 minutes may be considered.	

## Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the amlodipine dissolution testing protocol.



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